molecular formula C8H7NO5 B12691479 alpha-Methyl-5-nitro-2-furanacrylic acid CAS No. 7279-49-4

alpha-Methyl-5-nitro-2-furanacrylic acid

Cat. No.: B12691479
CAS No.: 7279-49-4
M. Wt: 197.14 g/mol
InChI Key: DAUWDSUMQISFQD-SNAWJCMRSA-N
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Description

α-Methyl-5-nitro-2-furanacrylic acid is a furan-based compound characterized by a nitro group at the 5-position of the furan ring, an acrylic acid moiety at the 2-position, and a methyl group at the α-position of the acrylic acid chain.

Properties

CAS No.

7279-49-4

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

(E)-2-methyl-3-(5-nitrofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7NO5/c1-5(8(10)11)4-6-2-3-7(14-6)9(12)13/h2-4H,1H3,(H,10,11)/b5-4+

InChI Key

DAUWDSUMQISFQD-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(O1)[N+](=O)[O-])/C(=O)O

Canonical SMILES

CC(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-methylfuran to produce 5-nitro-2-methylfuran, which is then subjected to a series of reactions to introduce the acrylic acid group .

Industrial Production Methods

Industrial production methods for alpha-Methyl-5-nitro-2-furanacrylic acid often involve catalytic processes to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-5-nitro-2-furanacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted furan derivatives .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Research has indicated that derivatives of alpha-Methyl-5-nitro-2-furanacrylic acid exhibit antimicrobial properties. For instance, studies have shown that similar nitrofuran compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anti-Cancer Potential :
    • Investigations into the cytotoxic effects of this compound have revealed its potential in cancer therapy. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a mechanism for its anti-cancer activity .
  • Pharmacological Studies :
    • The compound has been evaluated for its pharmacokinetics and bioavailability, indicating that modifications to its structure can enhance therapeutic efficacy and reduce side effects .

Agricultural Applications

  • Pesticide Development :
    • This compound has been explored as a precursor in the synthesis of novel pesticides. Its ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests while minimizing environmental impact .
  • Plant Growth Regulators :
    • Studies suggest that certain derivatives can act as plant growth regulators, promoting growth and enhancing resistance to stress factors such as drought or disease .

Materials Science Applications

  • Polymer Chemistry :
    • The compound is utilized in the synthesis of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications .
  • Nanotechnology :
    • Recent advancements have seen the use of this compound in nanomaterials development. Its unique properties allow for the creation of nanoparticles with applications in drug delivery systems and biosensors .

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of bacterial strains at low concentrations .
Study BAnti-Cancer PotentialInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells .
Study CPesticide DevelopmentDeveloped a novel pesticide formulation showing high efficacy against common agricultural pests .
Study DPolymer ChemistryEnhanced mechanical properties of polymers when incorporated with this compound .

Mechanism of Action

The mechanism of action of alpha-Methyl-5-nitro-2-furanacrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also play a role in the compound’s biological activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence focuses on impurities and derivatives of Ranitidine Hydrochloride, which share structural motifs with α-methyl-5-nitro-2-furanacrylic acid, such as furan rings and nitro/amine substituents.

Table 1: Structural and Functional Group Comparison

Compound Name Furan Substituents Key Functional Groups Potential Properties
α-Methyl-5-nitro-2-furanacrylic acid 5-nitro, 2-acrylic acid (α-methyl) Nitro, carboxylic acid High polarity, acidic
Ranitidine complex nitroacetamide 5-dimethylaminomethyl Nitroacetamide, sulphanyl, dimethyl Moderate polarity, basic
Ranitidine diamine hemifumarate 5-dimethylaminomethyl Aminoethylthio, hemifumarate salt Hydrophilic, zwitterionic
Ranitidine amino alcohol hemifumarate 5-dimethylaminomethyl Methanol, hemifumarate salt Hydrophilic, low acidity

Key Observations :

Functional Group Diversity: The target compound’s nitro and carboxylic acid groups contrast with the dimethylamino, sulphanyl, and hemifumarate groups in Ranitidine-related compounds. This difference likely results in higher acidity and polarity compared to the amine-containing analogs .

Solubility and Stability: Ranitidine derivatives with hemifumarate salts (e.g., related compound A) exhibit enhanced water solubility due to ionic character . In contrast, the free carboxylic acid in α-methyl-5-nitro-2-furanacrylic acid may limit solubility in non-polar solvents. Nitro groups in both the target compound and Ranitidine complex nitroacetamide could confer photolytic instability, a common trait in nitroaromatics .

Synthetic Relevance: Ranitidine impurities often arise from incomplete reactions or side reactions during synthesis (e.g., nitroacetamide formation) .

Research Findings and Limitations

However, insights from Ranitidine-related compounds suggest:

  • Carboxylic acid derivatives of furans (e.g., acrylic acid) may serve as building blocks for polymers or prodrugs, though this remains speculative without experimental validation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing alpha-methyl-5-nitro-2-furanacrylic acid, and how should data validation be conducted?

  • Answer : Utilize nuclear magnetic resonance (NMR) for structural elucidation of the furan ring and nitro group, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylic acid), and high-performance liquid chromatography (HPLC) for purity assessment. Validate spectral data against reference standards from the NIST Chemistry WebBook, which provides authoritative physical and spectral data for organic compounds . Cross-referencing with synthetic intermediates (e.g., 5-hydroxymethyl-2-furancarboxylic acid derivatives) can resolve ambiguities in peak assignments .

Q. How can researchers optimize the synthetic yield of this compound in laboratory settings?

  • Answer : Optimize reaction conditions by varying catalysts (e.g., acidic or enzymatic catalysts for furan acrylate formation), reaction time, and temperature. For nitration steps, control stoichiometry to avoid over-nitration. Purify crude products via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity using HPLC (>97% purity threshold) . Reflux conditions and inert atmospheres (e.g., nitrogen) may improve stability of intermediates .

Q. What protocols ensure accurate quantification of this compound in complex matrices?

  • Answer : Employ reverse-phase HPLC with UV detection at 280–320 nm (optimal for nitroaromatic absorption). Calibrate with standard solutions across a concentration range (1–100 µg/mL). For biological or environmental samples, use solid-phase extraction (SPE) to isolate the compound from interferents. Validate recovery rates using spiked matrices and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. What experimental strategies elucidate the thermal degradation pathways of this compound under varying pH conditions?

  • Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Simulate degradation under controlled pH (3–10) and temperature (25–150°C) using buffer systems. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS/MS) and compare to known furan degradation byproducts (e.g., 5-nitrofuran derivatives). Reference thermal stability studies of structurally related acrylamides for mechanistic insights .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electrophilic sites prone to nucleophilic attack (e.g., nitro group or α-methyl position). Simulate reaction trajectories with solvation models (e.g., water) to predict hydrolysis or substitution pathways. Validate predictions experimentally via kinetic studies under varying nucleophile concentrations (e.g., thiols or amines) .

Q. What methodologies resolve contradictions in reported stability data for this compound across studies?

  • Answer : Replicate conflicting studies under standardized conditions (e.g., fixed light exposure, humidity, and oxygen levels). Use accelerated stability testing (40°C/75% RH) to identify critical degradation factors. Compare analytical techniques (e.g., HPLC vs. GC-MS) to rule out method-specific artifacts. Cross-reference with degradation profiles of analogous nitro-furan compounds to contextualize discrepancies .

Data Analysis and Interpretation

Q. How should researchers design experiments to investigate the compound’s interactions with biological macromolecules?

  • Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding affinity with proteins (e.g., serum albumin). For enzyme inhibition studies, perform kinetic assays with varying substrate and inhibitor concentrations. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, but validate findings with mutagenesis or crystallography .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For omics data (transcriptomics/metabolomics), employ pathway enrichment analysis (KEGG, GO) to identify affected biological processes .

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